molecular formula C16H24ClNO2 B563038 Bufuralol-d9 Hydrochloride CAS No. 1173023-51-2

Bufuralol-d9 Hydrochloride

Cat. No. B563038
M. Wt: 306.878
InChI Key: KJBONRGCLLBWCJ-WWMMTMLWSA-N
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Description

Molecular Structure Analysis

The molecular formula of Bufuralol-d9 Hydrochloride is C16H15D9ClNO2 . The molecular weight is 306.88 .


Chemical Reactions Analysis

Bufuralol is known to be hydroxylated at the 1’ position by the cytochrome P450 (CYP) isoform CYP2D6 . It has been used as a substrate to measure CYP2D6 activity .

Scientific Research Applications

Pharmacological Properties

  • Beta-Adrenoceptor Blocking Agent : Bufuralol is recognized as a non-selective beta-adrenoceptor blocking agent, akin to propranolol in its properties, including potency. It lacks alpha-adrenoceptor blocking activity but exhibits beta-adrenoceptor agonist activity. The beta-adrenoceptor blocking activity is primarily attributed to the (-)-isomer, while both optical isomers are associated with membrane stabilizing properties (Hamilton & Parkes, 1977).

Enzymatic Interactions and Metabolism

  • Cytochrome P450 Enzymes : Bufuralol is metabolized by cytochrome P450 (P450) enzymes, particularly CYP2D6 and CYP1A2 in human liver microsomes. This metabolic process is variable among individuals, influenced by genetic polymorphism. The study also identified other minor bufuralol products formed by human liver microsomes, indicating a broader enzymatic interaction profile (Yamazaki et al., 1994).

Genetic Aspects of Metabolism

  • Genetic Control of Metabolism : There is evidence that the metabolism of bufuralol is under genetic control, particularly aliphatic hydroxylation, which is under polymorphic control. This aspect is crucial in understanding the variable responses to the drug among different individuals (Dayer et al., 1982).

Hemodynamic Characterization

  • Comparative Study with Pindolol : A hemodynamic study comparing Bufuralol-hydrochloride with Pindolol under Isoproterenol infusion in healthy male volunteers revealed distinct effects on peripheral resistance, indicating its non-specific beta-blocking properties and affinity to beta 1- and beta 2-receptors (Magometschnigg et al., 1979).

Analytical Techniques

  • High-Performance Liquid Chromatography Assays : Assays for bufuralol metabolism, particularly 1'-hydroxylase activity, are developed using high-performance liquid chromatography. This analytical method aids in the study of drug metabolism in humans, offering insights into the pharmacokinetics of bufuralol (Kronbach et al., 1987).

Corneal Penetration Behavior

  • Topical Administration Study : A study investigating the aqueous humor levels after topical administration of bufuralol hydrochloride in rabbit eyes demonstrated the drug's corneal permeability and provided insights into its ocular pharmacokinetics (Huang et al., 1983).

Safety And Hazards

While specific safety and hazard information for Bufuralol-d9 Hydrochloride is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(7-ethyl-1-benzofuran-2-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBONRGCLLBWCJ-WWMMTMLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)CC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661831
Record name 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bufuralol-d9 Hydrochloride

CAS RN

1173023-51-2
Record name 1-(7-Ethyl-1-benzofuran-2-yl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-51-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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